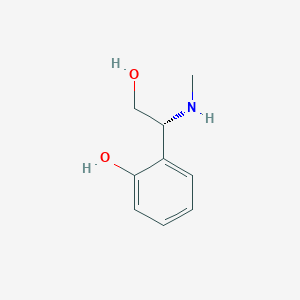
(R)-2-(2-Hydroxy-1-(methylamino)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol is a chiral compound with significant biological activity. It is commonly known for its role in various pharmacological applications, particularly in the treatment of respiratory conditions. The compound is characterized by its phenolic structure, which contributes to its reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenolic precursor.
Hydroxylation: Introduction of a hydroxyl group at the ortho position relative to the phenol group.
Amination: The hydroxylated intermediate undergoes a reaction with methylamine to introduce the methylamino group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol often employs large-scale batch reactors. The process includes:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation steps.
Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems are sometimes used.
Purification: The final product is purified using crystallization or chromatography techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its efficacy in treating respiratory conditions, such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of ®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol involves:
Molecular Targets: The compound primarily targets adrenergic receptors in the respiratory system.
Pathways Involved: It activates the beta-adrenergic receptor pathway, leading to bronchodilation and improved airflow in the lungs.
Biological Effects: The activation of these receptors results in the relaxation of smooth muscle cells in the airways, reducing symptoms of respiratory distress.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Hydroxy-1-(methylamino)ethyl)phenol: The enantiomer of the compound with different pharmacological properties.
2-(2-Hydroxy-1-(methylamino)ethyl)phenol: The racemic mixture containing both ® and (S) enantiomers.
2-(2-Hydroxyethyl)phenol: A structurally similar compound lacking the methylamino group.
Uniqueness
®-2-(2-Hydroxy-1-(methylamino)ethyl)phenol is unique due to its specific chiral configuration, which imparts distinct biological activity and therapeutic potential. Its ability to selectively target adrenergic receptors makes it a valuable compound in respiratory medicine.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1R)-2-hydroxy-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-8(6-11)7-4-2-3-5-9(7)12/h2-5,8,10-12H,6H2,1H3/t8-/m0/s1 |
InChI Key |
FAOMIHBIHGKUKL-QMMMGPOBSA-N |
Isomeric SMILES |
CN[C@@H](CO)C1=CC=CC=C1O |
Canonical SMILES |
CNC(CO)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















